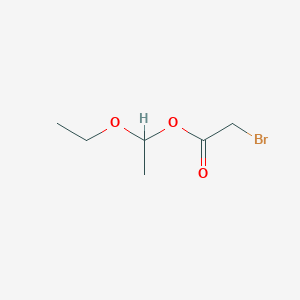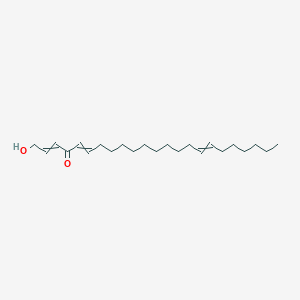
1-Hydroxytricosa-2,5,16-trien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxytricosa-2,5,16-trien-4-one is an organic compound with the molecular formula C23H40O2 It features a long carbon chain with multiple double bonds and functional groups, including a hydroxyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytricosa-2,5,16-trien-4-one typically involves multi-step organic reactions. One common method includes the use of aliphatic ketones and alcohols as starting materials. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. For instance, the use of sodium bicarbonate and iodine in an ice-water bath can facilitate the formation of intermediate compounds, which are then further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxytricosa-2,5,16-trien-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides and strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols.
Scientific Research Applications
1-Hydroxytricosa-2,5,16-trien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Hydroxytricosa-2,5,16-trien-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 2,5,16-Tricosatrien-4-one, 1-hydroxy-, (E,E,Z)-
- (2Z,5Z,14Z)-1-Hydroxytricosa-2,5,14-trien-4-one
Comparison: 1-Hydroxytricosa-2,5,16-trien-4-one is unique due to its specific arrangement of double bonds and functional groups. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications. For instance, its hydroxyl group at the first position and the ketone group at the fourth position provide distinct chemical properties that can be leveraged in various synthetic and industrial processes .
Properties
CAS No. |
122106-33-6 |
|---|---|
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1-hydroxytricosa-2,5,16-trien-4-one |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h7-8,18-21,24H,2-6,9-17,22H2,1H3 |
InChI Key |
AQPSSPQZKDZYFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC=CC(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


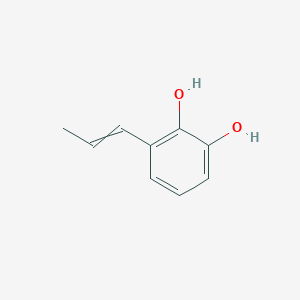
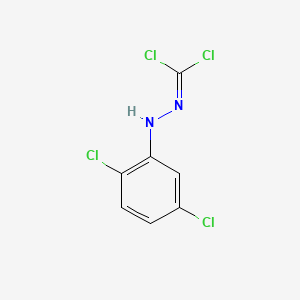

![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
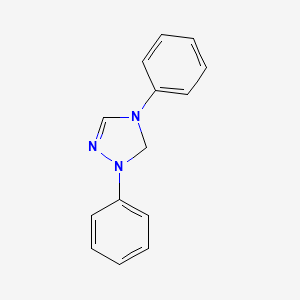
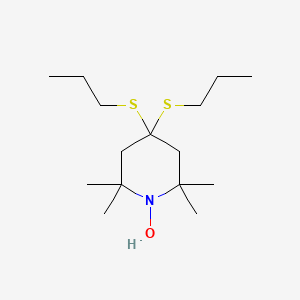
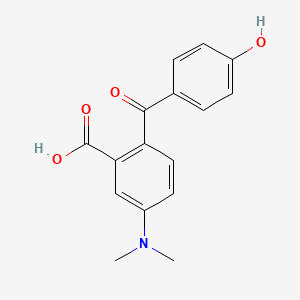
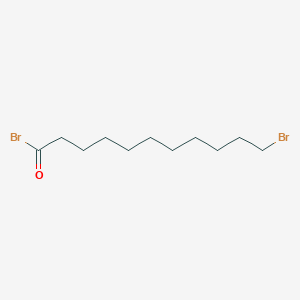
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
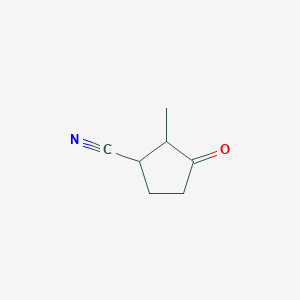

![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
